2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-4-3-7-1-2-8-6-9(8)5-7/h7-9H,1-6,10H2 |
InChI Key |
NPVUZQGXBQJIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CC1CCN |
Origin of Product |
United States |
The Chemical Profile of 2 Bicyclo 4.1.0 Heptan 3 Yl Ethan 1 Amine
Strategies for Constructing the Bicyclo[4.1.0]heptane Skeleton
The creation of the strained bicyclo[4.1.0]heptane core is a pivotal step in the synthesis of its amine derivatives. Various synthetic protocols have been developed, ranging from classic cyclopropanation reactions to modern transition-metal-catalyzed and photochemical approaches.
Cyclopropanation Approaches, Including Simmons-Smith Variants
The Simmons-Smith reaction and its modifications are cornerstone methods for the cyclopropanation of alkenes, providing a direct route to the bicyclo[4.1.0]heptane skeleton from cyclohexene derivatives. wikipedia.org This reaction typically involves an organozinc carbenoid, which stereospecifically adds a methylene group across the double bond. wikipedia.org
The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate the active iodomethylzinc iodide (ICH₂ZnI) carbenoid. When applied to cyclohexene, this reaction yields norcarane, the parent bicyclo[4.1.0]heptane. wikipedia.org A significant advancement is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and improved yields. wikipedia.orgnih.gov This variant has been successfully used to synthesize bicyclo[4.1.0]heptane among other cyclopropanated products. nih.gov The choice of reagent can also influence stereoselectivity, particularly with substituted cyclohexenes where directing groups like hydroxyls can guide the cyclopropanation. nih.govorgsyn.org
| Variant | Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Classic Simmons-Smith | Zn-Cu couple, CH₂I₂ | Stereospecific, heterogeneous system. | wikipedia.org |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Increased reactivity, homogeneous conditions. | wikipedia.orgnih.gov |
| Denmark's Variant | Et₂Zn, ClCH₂I | Reported to be more reactive than the iodo-substituted reagent. | nih.gov |
Intramolecular Cyclization Protocols and Transition-Metal Catalysis
Transition-metal catalysis offers powerful and selective methods for constructing the bicyclo[4.1.0]heptane system, often through the intramolecular cyclization of strategically designed acyclic precursors like 1,6-enynes. researchgate.net Catalysts based on gold, platinum, palladium, and rhodium are particularly effective in promoting these transformations. researchgate.netacs.orgacs.org
For instance, palladium-catalyzed intramolecular coupling and cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides can produce substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org Gold(I) and Platinum(II) catalysts are known to promote the electrophilic rearrangement of enynes into bicyclo[4.1.0]heptene derivatives. msu.ru Gold-catalyzed cycloisomerization of cyclopropenes bearing a tethered alkene has also been shown to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org Furthermore, transition-metal-free approaches have emerged, such as the oxidative cyclopropanation of aza-1,6-enynes, which allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions. rsc.orgresearchgate.net
Tandem Carbene Addition/Bicyclization of Enynes
A highly efficient one-step strategy for synthesizing functionalized bicyclo[4.1.0]heptane systems involves the tandem catalytic carbene addition and bicyclization of enynes. msu.runih.gov This approach constructs the bicyclic core and introduces functionality simultaneously.
A notable example is the ruthenium-catalyzed reaction of diazo compounds with enynes. msu.ruineos.ac.ru In this process, a ruthenium catalyst, generated in situ, facilitates a tandem alkenylation/cyclopropanation sequence. This method has been successfully applied to the synthesis of fluorinated bicyclo[4.1.0]heptane amino acid derivatives with high stereoselectivity, demonstrating a direct route from easily accessible enynes to complex bicyclic amino esters. msu.runih.govineos.ac.ru The catalyst system remarkably inhibits competing side reactions like ring-closing metathesis, favoring the desired bicyclization pathway. msu.ru
Photochemical Approaches to Bicyclic Amine Frameworks
Photochemistry provides unique pathways for the construction of complex bicyclic frameworks, including those containing amine functionalities. chemrxiv.orgchemrxiv.orgnih.gov These methods often proceed through radical or excited-state intermediates, enabling transformations that are difficult to achieve through thermal means.
Visible-light-mediated intramolecular radical cyclization, for example, has been developed for the de novo synthesis of a variety of saturated bicyclic amines. nih.govresearchgate.net One strategy involves a photoinduced radical-polar crossover bicyclization of cyclopropylamines with alkenes, offering a modular approach to different fused ring systems. nih.govresearchgate.net Another innovative photochemical method involves the conversion of bicyclo[1.1.1]pentan-1-amines into more complex poly-substituted bicyclo[3.1.1]heptan-1-amines through imine photochemistry. chemrxiv.orgchemrxiv.org While not directly forming the bicyclo[4.1.0]heptane skeleton, these methods highlight the power of photochemistry in creating diverse bicyclic amine building blocks. More directly, visible light-induced intramolecular [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins can afford bicyclo[4.1.0]heptane scaffolds. bohrium.comrsc.org
Introduction and Chemical Modification of the Amine Functionality
Once the bicyclo[4.1.0]heptane skeleton is established, the next crucial phase is the introduction of the amine group to yield the target compound or related derivatives.
Direct Amination and Reductive Amination Routes
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comharvard.edu This two-step, often one-pot, process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com This method is particularly effective as it avoids the overalkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com
In the context of synthesizing this compound, a precursor such as 2-(bicyclo[4.1.0]heptan-3-yl)acetaldehyde or bicyclo[4.1.0]heptan-3-yl methyl ketone could be reacted with ammonia or an ammonia equivalent, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly useful due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu This strategy has been applied in the synthesis of various bicyclic amine derivatives, including antagonists for the melanin-concentrating hormone (MCH) receptor that feature a bicyclo[4.1.0]heptane core. nih.govresearchgate.net
| Reducing Agent | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Common, inexpensive. Can reduce starting carbonyl. | Methanol solvent, often requires prior imine formation. | masterorganicchemistry.comharvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over carbonyls. Toxic cyanide byproducts. | Acidic to neutral pH (pH 6-7). | masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, mild, non-toxic byproducts. | Often with acetic acid in solvents like dichloroethane. | masterorganicchemistry.comharvard.edu |
| H₂/Catalyst (e.g., Pd/C) | Catalytic hydrogenation. | Pressurized H₂ gas, various metal catalysts. | harvard.edu |
Functional Group Interconversions Towards Amine Derivatives
The introduction of an amine functional group onto the bicyclo[4.1.0]heptane scaffold is a critical step in the synthesis of the target compound and its analogs. Functional group interconversions provide a powerful toolkit for achieving this transformation, often involving the conversion of more readily accessible functional groups into the desired amine.
A prominent strategy involves the conversion of an alcohol to an amine, which can be achieved with inversion of configuration. This two-step sequence typically begins with the formation of an azide intermediate from an alcohol, followed by its reduction to the corresponding amine. A notable example is the use of a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) to convert a hydroxyl group on the bicyclo[4.1.0]heptane ring system into an azide. uab.cat Subsequent reduction of the azide, for instance through catalytic hydrogenation, yields the desired amine derivative. uab.cat
| Precursor Functional Group | Reagents | Intermediate | Product Functional Group | Reference |
| Alcohol | 1. Diphenylphosphoryl azide (DPPA), DEAD, PPh₃ (Mitsunobu reaction) 2. H₂, Pd/C (Reduction) | Azide | Amine | uab.cat |
| Ketone/Aldehyde | 1. NH₂R, [H⁺] 2. NaBH₃CN or H₂, Catalyst (Reductive Amination) | Imine/Enamine | Amine | |
| Carboxylic Acid | 1. SOCl₂, NaN₃ (Curtius Rearrangement) 2. H₂O or ROH | Isocyanate | Amine | |
| Nitrile | 1. LiAlH₄ or H₂, Raney Ni (Reduction) | Amine |
C(sp3)–H Functionalization of Saturated Bicyclic Amine Scaffolds
Direct functionalization of C(sp3)–H bonds represents a highly efficient and atom-economical approach to modifying complex molecules like saturated bicyclic amines. This strategy avoids the need for pre-functionalized starting materials and lengthy synthetic sequences. While direct C-H amination on the bicyclo[4.1.0]heptane core is an emerging area, related C(sp3)–H oxygenation studies highlight the feasibility of activating these bonds.
Research has demonstrated the diastereoselective C–H bond hydroxylation of bicyclo[n.1.0]alkanes using potent oxidizing agents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). researchgate.netnih.gov These studies reveal that the Walsh orbitals of the cyclopropane (B1198618) ring can hyperconjugatively interact with the σ* orbitals of adjacent C–H bonds, activating them towards hydrogen atom transfer. nih.gov Specifically, in the bicyclo[4.1.0]heptane system, selective hydroxylation has been observed at the α-C–H bond that is cis to the cyclopropane moiety. nih.gov The detection of rearranged products in the oxidation of substituted bicyclo[4.1.0]heptanes also provides evidence for the involvement of cationic intermediates, indicating the possibility of electron transfer pathways in these C(sp3)–H functionalization reactions. researchgate.netnih.gov These findings lay the groundwork for developing future C(sp3)–H amination methodologies on such saturated bicyclic scaffolds.
| Substrate | Reagent | Type of C-H Functionalization | Key Finding | Reference |
| Bicyclo[n.1.0]alkanes (n=3-6) | 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) | Hydroxylation | Diastereoselective formation of alcohol from C2-H bond hydroxylation. | researchgate.netnih.gov |
| 1-methylbicyclo[4.1.0]heptane | 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) | Oxygenation | Formation of both unrearranged and rearranged products, indicating cationic intermediates. | researchgate.netnih.gov |
Stereocontrolled Synthesis of this compound and its Stereoisomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods for accessing specific stereoisomers of this compound is of paramount importance.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of bicyclo[4.1.0]heptane systems, this can be achieved through various strategies, including substrate-controlled reactions where the existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent transformations.
For instance, the synthesis of conformationally locked carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template has showcased highly diastereoselective allylic oxidation and hydroboration reactions as key steps. nih.govacs.org These reactions allow for the controlled installation of functional groups with a specific spatial orientation relative to the existing bicyclic framework.
Enantioselective Methodologies: Chiral Catalysis and Auxiliaries
Enantioselective methodologies are employed to produce one enantiomer of a chiral compound in excess over the other. This is often achieved through the use of chiral catalysts or chiral auxiliaries.
Chiral Catalysis: Asymmetric transfer hydrogenation (ATH) of enones using bifunctional ruthenium catalysts, such as Noyori's catalysts, has proven effective for the enantioselective synthesis of chiral building blocks for bicyclo[4.1.0]heptane derivatives. uab.cat The mechanism of this asymmetric reduction involves the generation of an active amido ruthenium complex which, after dehydrogenating the hydrogen donor (e.g., 2-propanol), delivers a hydride to the ketone in a stereoselective manner. uab.cat
| Catalyst | Substrate Type | Reaction Type | Key Feature | Reference |
| (R,R)-Noyori-I | Enone | Asymmetric Transfer Hydrogenation | High enantioselectivity in the reduction of ketones to alcohols. | uab.cat |
| Dihydroquinine-derived bifunctional tertiary aminosquaramides | meso-Cyclopropane-fused cyclohexene-1,4-diones | Catalytic Enantioselective Desymmetrization | Ring-retentive desymmetrization with high enantiomeric ratios. | thieme-connect.comthieme-connect.com |
Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. A notable example in the synthesis of bicyclo[4.1.0]heptane derivatives is the use of (R,R)-hydrobenzoin as a chiral auxiliary to perform a selective ketalization of 1,4-cyclohexanedione. uab.cat This chiral monoketal can then be carried through a series of reactions to establish the desired stereochemistry in the final product.
Asymmetric Construction of Chiral Centers within the Bicyclo[4.1.0]heptane Framework
The asymmetric construction of the bicyclo[4.1.0]heptane framework itself is a powerful strategy for controlling the absolute stereochemistry of the final product. One elegant approach is the catalytic enantioselective desymmetrization of a prochiral or meso starting material.
For example, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones can be achieved through a formal C(sp2)–H alkylation using a nitroalkane as the alkylating agent. thieme-connect.comthieme-connect.com This reaction, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, proceeds without opening the cyclopropane ring and generates the products with high enantiomeric ratios. thieme-connect.comthieme-connect.com This method provides a direct route to enantioenriched bicyclo[4.1.0]heptane cores.
Divergent Synthetic Strategies for Bicyclo[4.1.0]heptane-Derived Building Blocks
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable for drug discovery and the development of new materials.
An efficient divergent approach to previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been developed. researchgate.net This strategy starts with a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in a few steps. This versatile intermediate can then be subjected to short reaction sequences (1–3 steps) to provide a range of target bifunctional derivatives, including novel bicyclic N-Boc protected γ-amino acids. researchgate.net The rigid, three-dimensional shape and sp³-rich nature of these frameworks make them promising starting points for the development of new therapeutic agents. researchgate.net
Radical-Mediated Cyclization and Oxidation Reactions for Azabicyclo[4.1.0]heptane Derivatives
Radical-mediated reactions have emerged as powerful tools for the construction of complex molecular architectures, offering unique reactivity and selectivity. In the context of synthesizing azabicyclo[4.1.0]heptane derivatives, these methods provide efficient pathways to the core bicyclic structure, which can then be further functionalized to yield target amines. Two notable approaches in this domain are the transition-metal-free radical oxidation of aza-1,6-enynes and photoredox-catalyzed radical cascade annulations.
Transition-Metal-Free Oxidative Cyclopropanation of Aza-1,6-enynes
A sustainable and efficient methodology for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones has been developed through a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. researchgate.netrsc.org This approach is distinguished by its operational simplicity, rapid reaction times, and broad substrate scope. rsc.org The reaction proceeds under mild conditions and allows for the formation of four new chemical bonds in a single step. researchgate.netrsc.org
The proposed mechanism for this transformation involves a radical cascade process. Control experiments and real-time mass data monitoring using online ESI-MS spectroscopy support the suggested pathway. rsc.org The synthesized azabicyclo[4.1.0]heptane-2,4,5-triones are valuable intermediates that can be utilized in various subsequent product transformations to access a diverse range of derivatives. rsc.org
Table 1: Synthesis of Azabicyclo[4.1.0]heptane-2,4,5-triones via Radical Oxidation
| Entry | Aza-1,6-enyne Substrate | Product | Yield (%) |
| 1 | N-(4-methylphenyl)-2-(prop-2-yn-1-yl)pent-4-enamide | 3-(4-methylphenyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 85 |
| 2 | N-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)pent-4-enamide | 3-(4-methoxyphenyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 82 |
| 3 | N-(4-chlorophenyl)-2-(prop-2-yn-1-yl)pent-4-enamide | 3-(4-chlorophenyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 78 |
Data sourced from studies on transition-metal-free oxidative cyclopropanation of aza-1,6-enynes.
Photoredox-Catalyzed Radical Cascade Annulations of N-Ts-Substituted 1,6-Enynes
Visible-light photoredox catalysis has provided another powerful avenue for the synthesis of azabicyclo[4.1.0]heptane derivatives. Specifically, a divergent radical cascade annulation of N-Ts-substituted 1,6-enynes has been developed to produce 3-azabicyclo-[4.1.0]heptan-5-ones. nih.gov This metal-free method utilizes an acridinium photocatalyst and a pyridine N-oxide as an oxygen radical precursor under blue light irradiation. nih.gov
The reaction is initiated by the photocatalytically generated pyridine N-oxy radical addition to the carbon-carbon triple bond of the 1,6-enyne, forming a β-oxyvinyl radical intermediate. nih.gov This intermediate then undergoes a cascade annulation to furnish the cyclopropane-fused bicyclic structure. nih.gov The reaction exhibits a broad substrate scope, tolerating various substitution patterns on the 1,6-enyne starting material. nih.gov
Table 2: Photoredox-Catalyzed Synthesis of 3-Azabicyclo-[4.1.0]heptan-5-ones
| Entry | N-Ts-Substituted 1,6-Enyne Substrate | Product | Yield (%) |
| 1 | N-allyl-N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide | 3-tosyl-3-azabicyclo[4.1.0]heptan-5-one | 75 |
| 2 | N-(but-3-en-1-yl)-N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide | 6-methyl-3-tosyl-3-azabicyclo[4.1.0]heptan-5-one | 72 |
| 3 | N-allyl-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide | 2-methyl-3-tosyl-3-azabicyclo[4.1.0]heptan-5-one | 68 |
Data compiled from research on photoredox-catalyzed divergent radical cascade annulations of 1,6-enynes. nih.gov
The resulting 3-azabicyclo-[4.1.0]heptan-5-ones serve as versatile synthetic intermediates. The ketone functionality can be subjected to a variety of transformations, such as reductive amination or Wittig-type reactions followed by reduction, to install the desired 2-aminoethyl side chain at the 3-position of the bicyclo[4.1.0]heptane core, ultimately leading to the target compound this compound and its analogs.
Conformational Analysis and Stereochemical Principles of Bicyclo 4.1.0 Heptane Amine Structures
Intrinsic Conformational Preferences of the Bicyclo[4.1.0]heptane Ring System
The bicyclo[4.1.0]heptane ring system, also known as norcarane, is fundamentally a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. This fusion dramatically alters the conformational possibilities available to the six-membered ring. Unlike a simple cyclohexane, which readily interconverts between two stable chair conformations, the bicyclo[4.1.0]heptane system is more constrained.
Influence of Amine Substitution Pattern on Conformational Landscape
Generally, for substituted cyclohexanes, bulky substituents prefer the equatorial position to minimize steric hindrance. In the case of the bicyclo[4.1.0]heptane framework, this principle still largely applies. The 2-aminoethyl group would be expected to preferentially occupy a pseudo-equatorial position to reduce steric clashes with the rest of the bicyclic system. The specific orientation will also be influenced by the potential for intramolecular hydrogen bonding between the amine group and other parts of the molecule, although such interactions are typically weak. Computational studies on related substituted bicyclic systems show that substituents have a significant effect on the thermochemistry and activation energies of rearrangements, highlighting their role in stabilizing or destabilizing certain conformations. nih.gov
Theoretical and Computational Investigations of Molecular Geometry and Strain Energy
Computational chemistry provides powerful tools for investigating the geometry and energetics of strained molecules like 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine. Methods such as Density Functional Theory (DFT) and other ab initio calculations can predict key structural parameters and strain energies. researchgate.netrsc.org
The parent bicyclo[4.1.0]heptane system possesses considerable ring strain due to the presence of the three-membered ring. The strain energy for the parent hydrocarbon is estimated to be around 15–20 kcal/mol. This value is a combination of the angle strain within the cyclopropane ring and the torsional strain imposed on the six-membered ring.
Interactive Table 1: Calculated Molecular Properties of Bicyclo[4.1.0]heptane Derivatives
This table presents theoretical data for the parent bicyclo[4.1.0]heptane system and a representative derivative, illustrating key geometric and energetic parameters.
| Property | Bicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptan-2-ol Derivative smolecule.com |
| Method | DFT | B3LYP/6-31G(d) |
| Strain Energy (kcal/mol) | ~15-20 | - |
| Ground State Energy (Hartree) | - | -350.245821 |
| Dipole Moment (Debye) | - | 1.82 |
| C1-C2 Bond Length (Å) | - | 1.542-1.548 |
| Cyclopropyl C6-C7 Bond Length (Å) | - | 1.508-1.512 |
| HOMO Energy (eV) | - | -9.45 |
| LUMO Energy (eV) | - | 2.18 |
| HOMO-LUMO Gap (eV) | - | 11.63 |
Stereoelectronic Effects Governing Stability and Reactivity in Bicyclo[4.1.0]heptane Amines
Stereoelectronic effects, which involve the interaction of electron orbitals based on their spatial arrangement, play a crucial role in the stability and reactivity of bicyclo[4.1.0]heptane amines. The most significant of these effects stems from the unique electronic structure of the fused cyclopropane ring.
The carbon-carbon bonds of the cyclopropane ring are described by Walsh orbitals, which have significant p-character and are located outside the ring. These high-energy orbitals can engage in hyperconjugative interactions with adjacent sigma bonds (σ-orbitals) or empty sigma antibonding orbitals (σ*-orbitals) of substituents. smolecule.com Computational studies have examined these hyperconjugative interactions between the cyclopropane Walsh orbitals and adjacent C-H bonds. smolecule.com
In this compound, the orientation of the C-N bond and the lone pair of electrons on the nitrogen atom relative to the bicyclic framework can lead to important orbital interactions. For example, overlap between the nitrogen lone pair and an appropriately aligned σ* orbital of a C-C bond in the ring could influence the basicity of the amine and the stability of the conformation. These stereoelectronic effects are known to be the overriding feature in determining the direction of bond fission in radical reactions of bicyclo[n.1.0]alkyl systems, indicating their powerful influence on chemical reactivity. ucl.ac.uk
Chemical Reactivity and Transformations of 2 Bicyclo 4.1.0 Heptan 3 Yl Ethan 1 Amine and Its Derivatives
Mechanistic Insights into Cyclopropane (B1198618) Ring-Opening Reactions
The inherent strain of the cyclopropane ring in 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine and its derivatives makes it susceptible to ring-opening reactions under various conditions, proceeding through diverse mechanistic pathways including radical, reductive, and acid-catalyzed routes.
Radical-mediated ring-opening reactions of cyclopropane derivatives have been a subject of considerable investigation. These reactions are typically initiated by the formation of a radical species which then attacks the cyclopropane ring, leading to its cleavage. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical intermediates.
Reductive ring-opening of cyclopropanes can be achieved using dissolving metal reductions or catalytic hydrogenation. These transformations often lead to the formation of substituted cyclohexanes, with the stereochemistry of the product being dependent on the reaction conditions and the substrate's stereochemistry.
Acid-catalyzed ring-opening of bicyclo[4.1.0]heptane systems proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack. The regioselectivity of this process is dictated by the electronic and steric environment of the cyclopropane bonds. For instance, in carbonyl-activated bicyclic cyclopropanes, the ring-opening is highly dependent on the nature of the nucleophile and the mode of activation.
While specific mechanistic studies on this compound are not extensively documented, it is plausible that the amino group could participate in these ring-opening reactions. For example, under acidic conditions, the protonated amine could influence the regioselectivity of nucleophilic attack through inductive effects or by acting as an intramolecular nucleophile, leading to the formation of novel heterocyclic systems.
Chemical Transformations Involving the Ethan-1-amine Moiety
The primary amine of the ethan-1-amine side chain in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Standard amine derivatization reactions, such as N-acylation and N-sulfonylation, can be readily performed to introduce amide and sulfonamide functionalities, respectively. These transformations are valuable for modulating the physicochemical properties of the parent compound and for introducing handles for further synthetic manipulations.
N-alkylation of the amine with alkyl halides or through reductive amination with aldehydes and ketones provides access to secondary and tertiary amines. The steric bulk of the bicyclo[4.1.0]heptane nucleus may influence the rate and feasibility of these reactions, particularly with bulky electrophiles.
The diazotization of the primary amine with nitrous acid can lead to the formation of a diazonium salt. This intermediate can then undergo a variety of transformations, including conversion to an alcohol, halide, or participation in coupling reactions. However, the potential for rearrangement of the bicyclic core under these conditions must be considered.
The table below summarizes some of the potential chemical transformations of the ethan-1-amine moiety.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |
| Diazotization | Nitrous acid | Diazonium salt (intermediate) |
Electrophilic and Nucleophilic Reactivity of the Bicyclo[4.1.0]heptane Nucleus
The bicyclo[4.1.0]heptane nucleus of this compound exhibits reactivity towards both electrophiles and nucleophiles, with the outcome of these reactions being influenced by the electronic nature of the 2-aminoethyl substituent and the inherent properties of the fused ring system.
Electrophilic attack on the bicyclo[4.1.0]heptane system can occur at the cyclopropane ring or the cyclohexane (B81311) ring. The cyclopropane ring, with its increased p-character, can act as a nucleophile and react with electrophiles, often leading to ring-opened products. The presence of the electron-donating aminoethyl group (in its neutral form) could potentially activate the cyclopropane ring towards electrophilic attack. Conversely, under acidic conditions where the amine is protonated, its electron-withdrawing nature would deactivate the ring.
Nucleophilic attack on the bicyclo[4.1.0]heptane nucleus is less common unless an electrophilic center is present. For instance, derivatives of this compound bearing a carbonyl group on the cyclohexane ring would be susceptible to nucleophilic addition. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the bicyclic framework.
Regioselectivity and Chemoselectivity in Synthetic Modifications
Achieving regioselectivity and chemoselectivity in the synthetic modification of a multifunctional molecule like this compound is a critical aspect of its synthetic utility. The presence of two distinct reactive sites—the nucleophilic amine and the strained cyclopropane ring—presents both a challenge and an opportunity for selective functionalization.
Chemoselective reactions targeting the amine group in the presence of the cyclopropane ring can typically be achieved under mild, non-acidic conditions. For example, acylation of the amine with an acyl chloride in the presence of a non-nucleophilic base is expected to proceed without affecting the cyclopropane ring.
Conversely, reactions targeting the cyclopropane ring while leaving the amine intact would likely require protection of the amino group. For instance, after converting the amine to an amide or carbamate, the cyclopropane ring could be subjected to electrophilic ring-opening or cyclopropanation of an adjacent double bond if present in a derivative.
Regioselectivity in reactions involving the bicyclo[4.1.0]heptane nucleus is a more complex issue. In electrophilic ring-opening of the cyclopropane, the site of initial electrophilic attack and subsequent nucleophilic addition will depend on the substitution pattern and the reaction conditions. The position of the 2-aminoethyl group is expected to play a significant role in directing the outcome of such reactions, although specific studies on this substrate are limited.
The Strategic Role of Bicyclo[4.1.0]heptane Amine Scaffolds in the Construction of Complex Molecules
The bicyclo[4.1.0]heptane framework, particularly when functionalized with an amine group such as in this compound, represents a cornerstone in modern synthetic chemistry. Its unique structural properties are leveraged by chemists to build intricate molecular architectures destined for applications in medicinal chemistry and materials science. This article explores the multifaceted role of this specific bicyclic amine scaffold in the synthesis of advanced organic compounds.
Mechanistic Investigations and Advanced Analytical Characterization in Bicyclo 4.1.0 Heptane Amine Research
Elucidation of Reaction Mechanisms in Bicyclo[4.1.0]heptane Synthesis
The construction of the bicyclo[4.1.0]heptane core, which fuses a cyclopropane (B1198618) and a cyclohexane (B81311) ring, is achieved through various strategic cyclopropanation reactions. The elucidation of the mechanisms governing these syntheses is critical for optimizing reaction conditions and achieving desired stereochemical outcomes.
Several key mechanistic pathways have been explored:
Transition Metal-Catalyzed Cyclopropanation : Rhodium and palladium catalysts are prominent in the synthesis of the bicyclo[4.1.0]heptane skeleton. acs.orgdoi.org Rhodium-catalyzed reactions, for instance, often proceed through the formation of a metal carbene intermediate, which then undergoes an intramolecular cyclopropanation. Palladium-catalyzed intramolecular coupling-cyclization reactions have also been developed, which proceed via an oxidative addition of the catalyst to a carbon-halogen bond, followed by the generation of a cationic palladium(II) species. acs.orgdoi.org This species chelates to an enolate and a double bond, leading to the formation of a bicyclic η¹-allylpalladium intermediate that yields the final product upon reductive elimination. acs.orgdoi.org Gold-catalyzed cycloisomerization of cyclopropenes represents another pathway, involving the generation of a gold carbene by electrophilic ring opening. acs.org
Transition-Metal-Free Methodologies : To avoid the use of heavy metals, transition-metal-free approaches have been developed. One notable method is the oxidative cyclopropanation of aza-1,6-enynes to create aza-bicyclo[4.1.0]heptane derivatives. researchgate.net The proposed mechanism involves the generation of a hydroxyl radical that initiates a cascade of reactions, forming multiple bonds in a single sequence.
Ylide-Based Reactions : The Corey-Chaykovsky reaction provides a direct route to bicyclo[4.1.0]heptenone systems by reacting a sulfur ylide with a conjugated double bond in a quinone monoketal. researchgate.net This method is valued for its facility and speed in creating highly substituted systems. researchgate.net
Intramolecular Simmons-Smith (IMSS) Cyclopropanation : This method utilizes functionalized gem-diiodoalkanes containing allylic alcohols to construct the bicyclic system. The reaction involves the formation of a zinc carbenoid, and its success is dependent on the chain length, with bicyclo[4.1.0]heptanes being successfully synthesized via this route. acs.org
| Methodology | Catalyst/Reagent | Key Intermediate | Mechanistic Highlights |
|---|---|---|---|
| Rhodium-Catalyzed Cyclopropanation | Rhodium complexes | Metal carbene | Intramolecular reaction involving a tethered alkene/alkyne. |
| Palladium-Catalyzed Coupling-Cyclization | Palladium complexes (e.g., Pd(PPh₃)₄) | η¹-allylpalladium | Proceeds via oxidative addition, chelation, and reductive elimination. acs.orgdoi.org |
| Transition-Metal-Free Radical Cascade | Oxidant (e.g., TBHP) | Hydroxyl radical | Initiates a cascade of reactions in aza-1,6-enynes. researchgate.net |
| Corey-Chaykovsky Reaction | Sulfur ylide | Ylide adduct | Cyclopropanation of an electron-deficient alkene. researchgate.net |
| Intramolecular Simmons-Smith (IMSS) | Et₂Zn, CH₂I₂ | Zinc carbenoid | Intramolecular cyclization of functionalized gem-diiodoalkanes. acs.org |
| Gold-Catalyzed Cycloisomerization | Gold(I) chloride | Gold carbene | Generated via electrophilic ring opening of a cyclopropene. acs.org |
Spectroscopic Methodologies for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of bicyclo[4.1.0]heptane derivatives. thieme-connect.de The conformationally restricted nature of this bicyclic system makes NMR particularly effective for determining relative stereochemistry.
High-Resolution ¹H and ¹³C NMR : High-field NMR provides the resolution necessary to distinguish between the various protons and carbons in the complex bicyclic structure. thieme-connect.de The chemical shifts and coupling constants of the protons on the cyclohexane and cyclopropane rings provide detailed information about their spatial relationships. For instance, the orientation of substituents as exo or endo can be determined based on characteristic chemical shift differences and coupling patterns. thieme-connect.de
Two-Dimensional (2D) NMR Techniques : Sophisticated 1D and 2D multipulse techniques are routinely employed for unambiguous signal assignment. thieme-connect.de
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the stereochemistry. It detects through-space interactions between protons that are close to each other, allowing for the assignment of relative configurations at the stereogenic centers.
The presence of the amine group in 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine introduces a heteroatom whose lone pair orientation can substantially influence the chemical shifts of nearby protons and carbons, providing further structural clues. thieme-connect.de In addition to NMR, other spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) are used to confirm functional groups and determine molecular weight and chirality. uoa.gr
Application of X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is excellent for determining relative stereochemistry, single-crystal X-ray diffraction (XRD) is the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like the enantiomers of this compound. researchgate.netnih.gov
The technique relies on the phenomenon of anomalous dispersion or resonant scattering. nih.goved.ac.uk When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The small differences between these intensities, known as Bijvoet differences, contain the information about the absolute structure of the crystal. nih.gov
A critical parameter in this analysis is the Flack parameter. researchgate.neted.ac.uk This value is refined during the crystallographic analysis and indicates the relative proportion of the two possible enantiomers in the crystal. ed.ac.uk
A Flack parameter close to 0 indicates that the assigned absolute configuration is correct.
A Flack parameter close to 1 indicates that the true absolute configuration is the inverse of the one modeled.
An intermediate value may suggest racemic twinning.
For a successful determination, the compound must crystallize in a non-centrosymmetric space group. ed.ac.uk The absolute structure of the crystal, a crystallographic term, directly relates to the absolute configuration of the molecule, a chemical term, for an enantiomerically pure compound. ed.ac.uk This powerful technique provides the ultimate proof of the three-dimensional arrangement of atoms in space. researchgate.net
Advanced Computational Methods for Reaction Pathway Analysis and Molecular Design
Computational chemistry has become an indispensable tool for investigating bicyclo[4.1.0]heptane systems, offering deep insights into reaction mechanisms and guiding the design of new molecules.
Reaction Pathway Analysis : Quantum mechanical calculations are used to map out the potential energy surfaces of reactions used in the synthesis of bicyclo[4.1.0]heptanes. These studies can identify transition state structures, calculate activation energies, and determine reaction thermodynamics. unh.edu For example, computational models can help distinguish between different proposed mechanisms, such as concerted versus stepwise pathways, or ionic versus radical processes. unh.edu By comparing the calculated stability of various potential products, these methods can predict and confirm the experimentally observed major product. unh.edu Techniques like Monte Carlo methods are used to explore the conformational space of reactants and transition states to locate the lowest energy pathways. unh.edu
Molecular Design : Computational methods are also pivotal in the rational design of novel bicyclo[4.1.0]heptane derivatives with specific biological activities. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on series of bicyclo[4.1.0]heptane derivatives. researchgate.net These analyses generate 3D contour maps that show which regions of the molecule are sensitive to steric and electrostatic modifications. By examining these maps, chemists can predict how changes to the molecular structure will affect its biological activity. This information is then used to design new, more potent, and selective molecules, such as antagonists for specific hormone receptors. researchgate.net
Future Perspectives in Bicyclo 4.1.0 Heptane Amine Chemistry
Emerging Synthetic Paradigms for Structurally Complex Bridged Amine Systems
The construction of the bicyclo[4.1.0]heptane skeleton, particularly with appended amine functionalities, is moving beyond traditional methods towards more efficient and elegant strategies. These emerging paradigms focus on novel catalytic systems, photochemical methods, and radical chemistry to build molecular complexity rapidly.
A significant trend is the development of transition-metal-free synthetic routes. For instance, a sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.netrsc.org This approach, which can form four bonds in a single step under mild conditions, is noted for its operational simplicity, rapid completion, and avoidance of metal catalysts. rsc.org Radical chemistry, in general, is playing an emerging role in the synthesis of complex amine structures, offering new pathways for functionalization. nih.gov
Photochemical reactions also present a promising, catalyst-free approach. Visible light has been used to induce singlet nucleophilic carbenes, which then undergo rapid [2+1]-cycloaddition with tethered olefins to create bicyclo[4.1.0]heptane scaffolds. rsc.org This method is advantageous as it often requires only light irradiation, avoiding the need for exogenous catalysts or additives. rsc.org
Palladium-catalyzed reactions continue to be refined for creating these structures. Intramolecular coupling-cyclization of specific diene and bromide precursors can yield 2-styryl-substituted bicyclo[4.1.0]heptenes in a regio- and stereoselective manner. acs.orgdoi.org Furthermore, catalytic desymmetrization represents a powerful strategy for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives from symmetrical precursors. thieme-connect.com Other notable methods for forming the core ring system include the Corey–Chaykovsky cyclopropanation of masked o-benzoquinones and Type II [5+2] cycloadditions for constructing bridged ring systems. researchgate.netresearchgate.net
Challenges and Opportunities in Scalable and Sustainable Synthesis of Stereodefined Bicyclo[4.1.0]heptane Amine Scaffolds
A primary challenge in the synthesis of bicyclo[4.1.0]heptane amines is achieving high stereochemical control, particularly on an industrial scale. The presence of multiple chiral centers necessitates the development of robust asymmetric and stereoselective methods.
Challenges:
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is crucial for biological applications, as different stereoisomers can have vastly different activities. nih.gov Traditional methods may produce mixtures of isomers that are difficult to separate.
Scalability: Many novel synthetic methods developed in academic labs use expensive reagents, catalysts, or require conditions that are not amenable to large-scale production.
Sustainability: The use of stoichiometric amounts of hazardous reagents, heavy metal catalysts, and chlorinated solvents presents environmental challenges.
Opportunities:
Advanced Catalysis: The development of novel chiral catalysts is a key opportunity. For example, dihydroquinine-derived bifunctional tertiary aminosquaramides have been used for catalytic enantioselective synthesis of related scaffolds. thieme-connect.com The use of robust, recyclable catalysts, such as those based on organically modified silicates (ORMOSIL), could enhance sustainability by allowing for high yields and thermal stability over multiple cycles. researchgate.net
Asymmetric Synthesis Strategies: Key steps such as highly diastereoselective allylic oxidation and hydroboration reactions are critical for establishing stereocenters in the synthesis of enantiomerically pure carbocyclic nucleoside analogues based on the bicyclo[4.1.0]heptane template. nih.govacs.org The Simmons-Smith cyclopropanation and its modern variants remain a powerful tool for the diastereoselective synthesis of the cyclopropane (B1198618) ring, often directed by a nearby hydroxyl group. mdpi.com
Green Chemistry Approaches: Transition-metal-free radical cyclizations and photochemical reactions represent significant opportunities for sustainable synthesis. researchgate.netrsc.orgrsc.org These methods reduce reliance on heavy metals and can often be performed under milder conditions. Solvent-free reaction conditions, where possible, also contribute to a more sustainable process. nih.gov
Exploration of Untapped Reactivity Profiles for Novel Derivatives
The bicyclo[4.1.0]heptane scaffold contains latent reactivity, primarily due to the inherent strain of the three-membered cyclopropane ring. Exploring this reactivity can lead to the synthesis of novel and structurally diverse derivatives that are not easily accessible through other means.
One area of exploration is the selective ring-opening of the cyclopropane moiety. The resulting bicyclic products can be subjected to sequences like hydrolysis and BF₃·Et₂O-mediated ring-opening to access different classes of molecules, such as tropolone (B20159) derivatives. researchgate.net Similarly, aza- and oxa-bicyclo[4.1.0]heptanes have been shown to undergo ring expansion reactions with reagents like hydrazine, providing access to other valuable heterocyclic frameworks. rsc.org
The functionalization of the bicyclic core itself, beyond the amine substituent, is another promising avenue. While much research has focused on the synthesis of the core, the selective modification of C-H bonds on the cyclohexane (B81311) part of the scaffold remains an area ripe for exploration. Drawing parallels from the chemistry of other bridged systems like bicyclo[1.1.1]pentanes, the development of methods for bridge or bridgehead functionalization could unlock novel chemical space. nih.gov Such strategies could involve decarboxylative radical transformations or the exploitation of ambiphilic reactivity profiles to introduce new substituents with high precision. nih.gov
The amine group in 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine also serves as a versatile anchor point for diversification, allowing for the construction of libraries of compounds for screening in drug discovery and materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
